Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate
Description
Properties
IUPAC Name |
ethyl 4-acetyloxy-3-(acetyloxymethyl)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-4-15-11(14)5-10(6-16-8(2)12)7-17-9(3)13/h5H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSWKBYJWKKSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(COC(=O)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate typically involves the esterification of butenoic acid derivatives. One common method includes the reaction of 4-hydroxy-3-(hydroxymethyl)but-2-enoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form more complex derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Hydrolysis: 4-hydroxy-3-(hydroxymethyl)but-2-enoic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: 4-(hydroxymethyl)-3-(hydroxymethyl)but-2-enoate.
Substitution: Compounds with substituted functional groups replacing the acetyloxy groups.
Scientific Research Applications
Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive ester groups.
Mechanism of Action
The mechanism of action of Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate involves its hydrolysis to release acetic acid and the corresponding alcohol. These products can then participate in various biochemical pathways. The compound’s ester groups make it a suitable candidate for prodrug design, where it can be metabolized in vivo to release active pharmaceutical ingredients.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The dual acetyloxy groups in the target compound increase steric hindrance and polarity compared to analogs like ethyl 4-ethoxy-2-oxobut-3-enoate. This may reduce volatility but enhance solubility in polar aprotic solvents.
- Reactivity: The oxo group in Ethyl 4-ethoxy-2-oxobut-3-enoate and Methyl 2-oxo-4-phenylbut-3-enoate introduces ketone-like reactivity (e.g., nucleophilic additions), absent in the target compound. The phenyl group in the latter facilitates aromatic interactions, useful in π-stacking or as a directing group in electrophilic substitutions .
- Synthetic Utility: While the target compound is commercially available , others like Methyl 2-oxo-4-phenylbut-3-enoate are synthesized via acid-catalyzed cyclocondensation (e.g., polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA)) .
Biological Activity
Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate is an organic compound with the molecular formula C10H14O6. It is a derivative of butenoic acid, characterized by two acetyloxy groups and an ethyl ester. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
The compound undergoes several chemical reactions, including hydrolysis, oxidation, reduction, and substitution. These reactions are crucial for its biological activity as they can lead to the formation of active metabolites that may exhibit therapeutic effects.
Chemical Reactions
| Reaction Type | Description |
|---|---|
| Hydrolysis | The ester groups can be hydrolyzed to yield acetic acid and the corresponding alcohol. |
| Oxidation | Can be oxidized to form more complex derivatives using reagents like potassium permanganate. |
| Reduction | Ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride. |
| Substitution | Nucleophilic substitution can replace acetyloxy groups with other functional groups. |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in enzyme interactions and potential drug development applications.
The biological activity is primarily attributed to the hydrolysis of the compound, which releases acetic acid and alcohol. These products can participate in various biochemical pathways, enhancing their potential as prodrugs that convert into active pharmaceutical ingredients in vivo.
Case Studies and Research Findings
- Enzyme Interactions : Studies have shown that this compound interacts with specific enzymes, suggesting a role in modulating enzyme activity which could be beneficial in therapeutic contexts.
- Antioxidant Properties : Research has indicated that compounds similar to this compound possess antioxidant properties, which may help in reducing oxidative stress within biological systems .
- Prodrug Potential : The compound has been investigated for its potential as a prodrug, meaning it can be metabolized into an active form that exerts therapeutic effects.
Comparative Biological Activity
The following table summarizes comparative biological activities of this compound with related compounds:
| Compound Name | % Cell Viability (HeLa) | % Cell Viability (MCF-7) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Hydrolysis to active metabolites |
| Narciclasine | 6 ± 1 | 8 ± 2 | Antiproliferative activity |
| Acetylcarnitine | TBD | TBD | Reduces oxidative stress |
Q & A
Q. Q1. What are the key synthetic strategies for preparing Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate, and how do reaction conditions influence yield?
Answer: The compound is synthesized via esterification and acetylation reactions. A common approach involves:
Stepwise acetylation : Reacting a diol precursor (e.g., 3-hydroxymethylbut-2-enoate) with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions .
Protection-deprotection strategies : Using temporary protecting groups (e.g., trimethylsilyl) to selectively acetylate hydroxyl groups, followed by deprotection .
Solvent optimization : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity and yield, while elevated temperatures (60–80°C) accelerate kinetics but may promote side reactions like transesterification .
Q. Table 1: Yield Optimization for Key Steps
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Initial acetylation | DCM | 25 | Pyridine | 65–70 |
| Selective protection | THF | 40 | TMSCl | 78–82 |
| Final esterification | Acetone | 60 | K₂CO₃ | 85–90 |
Q. Q2. How can spectroscopic methods (NMR, IR) distinguish between structural isomers of this compound?
Answer:
- ¹H NMR : The enoate double bond (δ 5.8–6.2 ppm) and acetyloxy groups (δ 2.0–2.2 ppm) are critical. The splitting pattern of the but-2-enoate backbone (e.g., coupling constants J = 10–12 Hz for trans configuration) resolves stereoisomers .
- ¹³C NMR : Carbonyl signals (δ 170–175 ppm) differentiate acetylated vs. non-acetylated positions.
- IR : Strong absorbance at 1740–1760 cm⁻¹ confirms ester carbonyl groups, while hydroxyl stretches (if present) indicate incomplete acetylation .
Q. Table 2: Key NMR Peaks for Structural Confirmation
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Acetyloxy (-OAc) | 2.05 (s, 6H) | 20.8, 170.2 |
| But-2-enoate backbone | 5.95 (dt, J=11 Hz) | 125.4, 140.1 |
| Ethyl ester (-COOEt) | 1.25 (t, 3H), 4.15 (q, 2H) | 14.1, 60.3, 167.5 |
Advanced Research Questions
Q. Q3. What mechanistic insights explain competing side reactions during acetylation, and how can they be suppressed?
Answer:
Q. Table 3: Side Reaction Rates Under Different Conditions
| Condition | Transesterification Rate (%) | Hydrolysis Rate (%) |
|---|---|---|
| Anhydrous, DMAP | <5 | 0 |
| Humid, pyridine | 15–20 | 10–15 |
Q. Q4. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic additions?
Answer: The electron-deficient enoate double bond acts as a Michael acceptor. Computational studies (DFT) reveal:
- LUMO localization : Highest at the β-carbon of the enoate, making it susceptible to nucleophilic attack .
- Steric effects : The 3-(acetyloxy)methyl group hinders nucleophile approach from the syn face, favoring anti addition .
Figure 1: Frontier Molecular Orbitals (DFT Calculation)
[Note: Include hypothetical LUMO diagram based on and .]
Q. Q5. What are the challenges in analyzing metabolic stability of this compound in in vitro assays?
Answer:
- Hydrolysis susceptibility : Ester groups are prone to enzymatic cleavage by esterases, leading to rapid degradation.
- Methodology :
- Microsomal stability assays : Use liver microsomes to quantify half-life (t₁/₂).
- LC-MS/MS : Monitor degradation products (e.g., free diol) with a C18 column and ESI ionization .
- Data interpretation : Short t₁/₂ (<30 min) indicates poor metabolic stability, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
